molecular formula C10H16OSi B12624384 7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one CAS No. 917614-54-1

7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one

Katalognummer: B12624384
CAS-Nummer: 917614-54-1
Molekulargewicht: 180.32 g/mol
InChI-Schlüssel: LCPQLPYRPJAKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one typically involves the reaction of norbornene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Norbornene+Trimethylsilyl chlorideBaseThis compound\text{Norbornene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Norbornene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides rigidity and unique steric properties, which can influence its interactions with enzymes and other biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-one (Norbornene): The parent compound without the trimethylsilyl group.

    5-(Triethoxysilyl)-2-norbornene: A similar compound with a triethoxysilyl group instead of a trimethylsilyl group.

    2-Norbornene: A related compound with a similar bicyclic structure but different functional groups.

Uniqueness

7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

917614-54-1

Molekularformel

C10H16OSi

Molekulargewicht

180.32 g/mol

IUPAC-Name

7-trimethylsilylbicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C10H16OSi/c1-12(2,3)10-7-4-5-8(10)9(11)6-7/h4-5,7-8,10H,6H2,1-3H3

InChI-Schlüssel

LCPQLPYRPJAKBS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1C2CC(=O)C1C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.